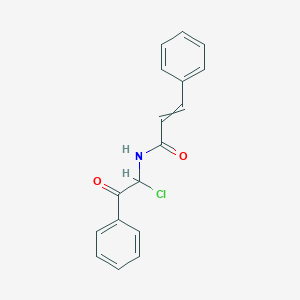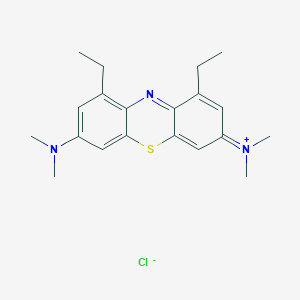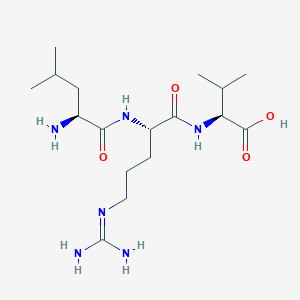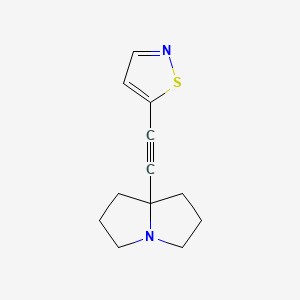
1,1'-Binaphthalene, 6,6'-diethenyl-2,2'-bis(hexyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Binaphthalene, 6,6’-diethenyl-2,2’-bis(hexyloxy)- is a complex organic compound that belongs to the binaphthalene family. This compound is characterized by its unique structure, which includes two naphthalene units connected by a single bond, with additional functional groups such as diethenyl and hexyloxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Binaphthalene, 6,6’-diethenyl-2,2’-bis(hexyloxy)- typically involves multiple steps, starting from commercially available naphthalene derivatives. One common approach includes the following steps:
Bromination: The initial step involves the bromination of naphthalene to form 1-bromonaphthalene.
Coupling Reaction: The brominated naphthalene undergoes a coupling reaction to form 1,1’-binaphthalene.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Binaphthalene, 6,6’-diethenyl-2,2’-bis(hexyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1,1’-Binaphthalene, 6,6’-diethenyl-2,2’-bis(hexyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 1,1’-Binaphthalene, 6,6’-diethenyl-2,2’-bis(hexyloxy)- exerts its effects involves its interaction with specific molecular targets. The compound’s functional groups allow it to form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo various chemical reactions enables it to modify biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Binaphthalene, 6,6’-diethynyl-2,2’-bis(hexyloxy)
- 6,6’-Dibromo-1,1’-binaphthalene-2,2’-diol
Uniqueness
1,1’-Binaphthalene, 6,6’-diethenyl-2,2’-bis(hexyloxy)- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications in research and industry.
Propiedades
Número CAS |
649721-85-7 |
|---|---|
Fórmula molecular |
C36H42O2 |
Peso molecular |
506.7 g/mol |
Nombre IUPAC |
6-ethenyl-1-(6-ethenyl-2-hexoxynaphthalen-1-yl)-2-hexoxynaphthalene |
InChI |
InChI=1S/C36H42O2/c1-5-9-11-13-23-37-33-21-17-29-25-27(7-3)15-19-31(29)35(33)36-32-20-16-28(8-4)26-30(32)18-22-34(36)38-24-14-12-10-6-2/h7-8,15-22,25-26H,3-6,9-14,23-24H2,1-2H3 |
Clave InChI |
QGWIGGDTENDQCS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=C(C2=C(C=C1)C=C(C=C2)C=C)C3=C(C=CC4=C3C=CC(=C4)C=C)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1S)-1-Methoxyethyl]-4-methylbenzene](/img/structure/B12603465.png)
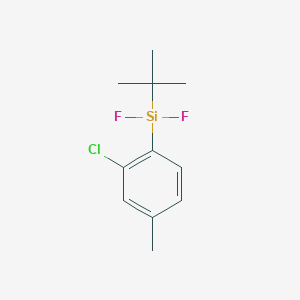

![2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid](/img/structure/B12603490.png)
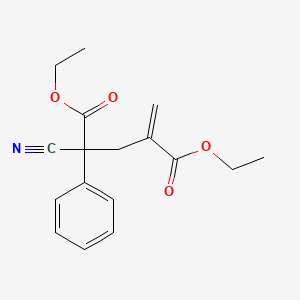
![{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B12603502.png)
![9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12603509.png)
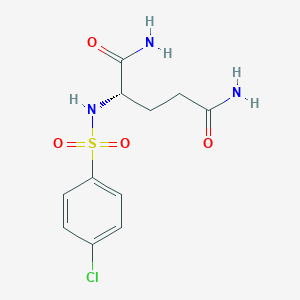
![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
